

# Application of Apelin-13 in Studies of Diabetic Retinopathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | Apelin-13 (TFA) |           |  |  |  |
| Cat. No.:            | B8087419        | Get Quote |  |  |  |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and a major microvascular complication of diabetes mellitus. The pathophysiology of DR is complex, involving processes such as inflammation, oxidative stress, neurodegeneration, and breakdown of the blood-retinal barrier (BRB), which ultimately lead to retinal neovascularization and vision loss. Apelin, a peptide that acts as an endogenous ligand for the G protein-coupled receptor APJ, has emerged as a significant modulator in the development and progression of DR. Apelin-13, one of the most bioactive isoforms, has demonstrated a dual role in the retina. In the early stages of DR, it may exert protective effects by promoting vascular stability and protecting pericytes.[1][2] Conversely, in the proliferative stages, elevated levels of Apelin-13 are associated with pathological angiogenesis and fibrosis.[3][4][5] This document provides detailed application notes and protocols for researchers investigating the role of Apelin-13 in diabetic retinopathy.

## Mechanism of Action of Apelin-13 in Diabetic Retinopathy

Apelin-13's effects in the diabetic retina are multifaceted, cell-type-specific, and context-dependent. It influences retinal endothelial cells, Müller cells, pericytes, and retinal pigment



epithelial (RPE) cells through various signaling pathways.

- In Retinal Endothelial Cells: Apelin-13 has been shown to promote the proliferation and migration of human retinal microvascular endothelial cells (HRMECs). It activates the PI3K/Akt and MAPK/Erk signaling pathways, leading to changes in cytoskeleton and tight junction proteins, which can increase vascular permeability.
- In Müller Cells: Apelin-13 can induce the proliferation of retinal Müller cells and upregulate
  the expression of glial fibrillary acidic protein (GFAP) and vascular endothelial growth factor
  (VEGF). This suggests a role for Apelin-13 in retinal gliosis and angiogenesis, hallmarks of
  proliferative DR.
- In Retinal Pigment Epithelium (RPE) Cells: Under high-glucose conditions, Apelin-13
  expression is upregulated in RPE cells. It can promote the proliferation, migration, and
  expression of collagen I in human RPE cells, again via the PI3K/Akt and MEK/Erk pathways,
  contributing to the fibrotic processes seen in PDR.
- Protective Roles: In contrast to its proliferative effects, some studies suggest a protective
  role for Apelin in the early stages of DR. Overexpression of Apelin has been found to reduce
  the loss of pericytes and decrease vascular leakage in diabetic mouse models. This
  protective effect is associated with the upregulation of tight junction proteins (ZO-1 and
  occludin) and anti-apoptotic genes, and the downregulation of cell adhesion molecules.
  Apelin can also protect retinal ganglion cells from oxygen and glucose deprivation-induced
  damage.

## **Data Presentation**

Table 1: Effects of Apelin-13 on Retinal Cells in In Vitro Models of Diabetic Retinopathy



| Cell Type                                              | Condition                         | Apelin-13<br>Concentrati<br>on               | Observed<br>Effect                                                                                   | Key<br>Signaling<br>Pathways | Reference |
|--------------------------------------------------------|-----------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------|------------------------------|-----------|
| Human Retinal Microvascular Endothelial Cells (HRMECs) | High Glucose                      | Not specified                                | Increased proliferation and migration; phosphorylati on of cytoskeleton and tight junction proteins. | PI3K/Akt,<br>MAPK/Erk        |           |
| Human RPE<br>cells (ARPE-<br>19)                       | High Glucose                      | 10 <sup>-8</sup> M and<br>10 <sup>-7</sup> M | Increased cell proliferation and migration; increased collagen I mRNA expression.                    | PI3K/Akt,<br>MEK/Erk         |           |
| Retinal Müller<br>Cells                                | In vivo (rat<br>model)            | Not specified                                | Promoted proliferation; induced GFAP and VEGF expression.                                            | Not specified                |           |
| Retinal<br>Ganglion<br>Cells (RGCs)                    | Oxygen-<br>Glucose<br>Deprivation | Not specified                                | Promoted viability; increased phosphorylati on of Akt.                                               | PI3K/Akt                     |           |



Table 2: Effects of Apelin-13 in Animal Models of

**Diabetic Retinopathy** 

| Animal Model                                            | Treatment                                                                    | Outcome<br>Measure                     | Result                                                             | Reference |
|---------------------------------------------------------|------------------------------------------------------------------------------|----------------------------------------|--------------------------------------------------------------------|-----------|
| Streptozotocin<br>(STZ)-induced<br>diabetic rats        | Intravitreal<br>Apelin-13<br>injection                                       | Retinal GFAP<br>and VEGF<br>expression | Increased mRNA<br>and protein<br>levels of GFAP<br>and VEGF.       |           |
| STZ-induced<br>diabetic rats                            | Intravitreal<br>injection of F13A<br>(Apelin<br>antagonist)                  | Retinal GFAP<br>and VEGF<br>expression | Marked reduction in GFAP and VEGF mRNA and protein expression.     | _         |
| High-fat<br>diet/STZ-induced<br>type 2 diabetic<br>mice | Intravitreal injection of lentivirus with Apelin overexpression (LV-Apelin+) | Pericyte loss and<br>vascular leakage  | Ameliorated pericyte loss and reduced retinal vascular leakage.    |           |
| High-fat<br>diet/STZ-induced<br>type 2 diabetic<br>mice | Intravitreal injection of lentivirus with Apelin knockdown (LV- Apelin-)     | Pericyte loss and vascular leakage     | Aggravated pericyte loss and exacerbated retinal vascular leakage. | _         |

## **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: Apelin-13 signaling in endothelial and RPE cells.





## Click to download full resolution via product page

Caption: Apelin-13's role in Müller cell activation.



Click to download full resolution via product page

Caption: Protective effects of Apelin-13 on the BRB.





Click to download full resolution via product page

Caption: Workflow for studying Apelin-13 in diabetic animals.



# Experimental Protocols In Vitro Model: High-Glucose Treatment of Retinal Cells

This protocol describes the induction of a diabetic-like state in cultured retinal cells.

#### Materials:

- Human Retinal Microvascular Endothelial Cells (HRMECs) or other retinal cell lines (e.g., ARPE-19).
- Appropriate cell culture medium (e.g., Endothelial Cell Medium).
- Fetal Bovine Serum (FBS).
- D-Glucose.
- · Mannitol (for osmotic control).
- Apelin-13 peptide.

- Culture cells to 70-80% confluency in standard growth medium.
- Serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
- Prepare treatment media:
  - Normal Glucose (NG): Standard medium (e.g., 5.5 mM D-glucose).
  - High Glucose (HG): Standard medium supplemented with D-glucose to a final concentration of 30 mM.
  - Osmotic Control (OC): Standard medium supplemented with mannitol to match the osmolarity of the HG group (e.g., 5.5 mM D-glucose + 24.5 mM mannitol).
- Replace the starvation medium with the prepared treatment media.



- Add Apelin-13 at desired concentrations (e.g.,  $10^{-8}$  M to  $10^{-6}$  M) to the relevant wells.
- Incubate for the desired time period (e.g., 24-72 hours).
- Harvest cells for downstream analysis (e.g., Western blot, PCR, proliferation/migration assays).

## Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol details the chemical induction of type 1 diabetes in rats.

#### Materials:

- Male Sprague-Dawley or Wistar rats (8-10 weeks old).
- Streptozotocin (STZ).
- Citrate buffer (0.1 M, pH 4.5), sterile-filtered.
- Glucometer and test strips.

- Fast animals overnight (8-12 hours) with free access to water.
- Weigh the animals and calculate the required dose of STZ (typically 60-65 mg/kg body weight).
- Dissolve STZ in ice-cold citrate buffer immediately before use.
- Administer the STZ solution via a single intraperitoneal (IP) injection.
- Return animals to their cages with free access to food and water.
- After 72 hours, measure blood glucose from a tail vein sample. Animals with blood glucose levels consistently above 16.7 mmol/L (300 mg/dL) are considered diabetic.



- The diabetic animals can be used for studies after a specific period of hyperglycemia (e.g.,
   4-12 weeks) to allow for the development of DR-like changes.
- For therapeutic studies, intravitreal injections of Apelin-13 or its antagonists can be performed at selected time points.

## **Western Blot Analysis for Protein Expression**

This protocol is for quantifying changes in protein levels in retinal tissue or cell lysates.

### Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- · Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-Apelin-13, anti-p-Akt, anti-VEGF, anti-β-actin).
- HRP-conjugated secondary antibody.
- Enhanced Chemiluminescence (ECL) substrate.

- Homogenize retinal tissue or lyse cultured cells in ice-cold RIPA buffer.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.



- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature in blocking buffer.
- Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band density using image analysis software and normalize to a loading control (e.g., β-actin).

## **Cell Migration Assay (Transwell Assay)**

This protocol assesses the effect of Apelin-13 on the migratory capacity of retinal cells.

### Materials:

- Transwell inserts (e.g., 8 μm pore size).
- 24-well companion plates.
- Serum-free medium.
- Medium containing a chemoattractant (e.g., 10% FBS or Apelin-13).
- Cotton swabs.
- Crystal violet staining solution.



- Pre-treat cells with Apelin-13 or vehicle control as described in the in vitro model.
- Resuspend the cells in a serum-free medium.
- Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
- Seed 1 x 10 $^{5}$  cells in 100  $\mu$ L of serum-free medium into the upper chamber of the Transwell insert.
- Incubate for 12-24 hours at 37°C.
- Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
- Stain the cells with 0.1% crystal violet for 20 minutes.
- Gently wash the inserts with water and allow them to air dry.
- Count the number of migrated cells in several random fields under a microscope.

## **Conclusion and Future Perspectives**

Apelin-13 is a critical peptide in the intricate signaling network of diabetic retinopathy, with its role varying from protective to pathogenic depending on the disease stage. The protocols and data presented here provide a framework for researchers to investigate the nuanced functions of Apelin-13. Future research should focus on dissecting the temporal and cell-specific effects of Apelin-13 signaling. The development of stable Apelin-13 analogues or APJ receptor modulators could offer novel therapeutic strategies for managing the early signs of DR, such as pericyte loss and BRB breakdown, or for inhibiting the proliferative and fibrotic complications in advanced stages of the disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. mdpi.com [mdpi.com]
- 2. The Protective Role of Apelin in the Early Stages of Diabetic Retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of serum apelin-13 associated with proliferative diabetic retinopathy in type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Role of Apelin in the Retina of Diabetic Rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Apelin-13 in Studies of Diabetic Retinopathy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087419#application-of-apelin-13-in-studies-of-diabetic-retinopathy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com